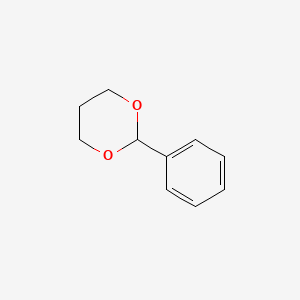

2-Phenyl-1,3-dioxane

Description

2-Phenyl-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane ring substituted with a phenyl group at the 2-position. Its molecular formula is C₁₀H₁₂O₂ (molecular weight: 164.20 g/mol) . The compound is synthesized via acid-catalyzed reactions between diols and benzaldehyde derivatives, as demonstrated in the preparation of (2S,4S)-4-(hydroxymethyl)-2-phenyl-1,3-dioxane using benzaldehyde dimethyl acetal and CSA (camphorsulfonic acid) .

Key applications include:

- Flavoring agent: As part of benzaldehyde glyceryl acetal (FEMA 2129), it contributes to food flavoring .

- Pharmaceutical intermediates: Derivatives like this compound-2-yl-methyltriazoles are precursors to fungicides such as etaconazole and propiconazole .

- Polymer chemistry: Used in the synthesis of vitrimers through debenzalation processes .

Properties

CAS No. |

772-01-0 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C10H12O2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h1-3,5-6,10H,4,7-8H2 |

InChI Key |

LNEMDIUSUQPKIP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(OC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-1,3-dioxane vs. 2-Phenyl-1,3-dioxolane

Key Insight : The six-membered dioxane ring enhances conformational stability and resistance to oxidation compared to the five-membered dioxolane, making it preferable for applications requiring robustness .

Substituent Effects on this compound Derivatives

Table 1: Impact of Substituents on Properties

Key Insight : Hydroxymethyl and bromomethyl groups enhance reactivity for polymerization or substitution, while methyl groups improve thermal stability .

Stereochemical and Conformational Variants

- (2R,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane : Melting point = 52.6–53.4°C; distinct NMR signals at δ 4.54 ppm (CH₂) .

- (2S,5R)-5-((3-Methoxybenzyl)oxy)-2-phenyl-1,3-dioxane : Melting point = 77.1–78.0°C; NMR δ 3.64 ppm (t, J = 10.7 Hz) .

Key Insight : Stereochemistry significantly affects physical properties and reactivity, with diastereomers showing divergent melting points and spectral profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.